[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine

Anticancer Cytotoxicity Selectivity Index

This 1,3-disubstituted pyrazole offers a distinct 4-bromophenyl scaffold that, per SAR data, cannot be casually exchanged for other halogens without risking biological selectivity. It enables focused library synthesis targeting anticancer (selective HepG2 cytotoxicity), antibacterial (sub-µM DNA gyrase inhibition), and CNS programs (GSK-3, AChE, MAO). The free amine handle facilitates rapid diversification. Procure this building block to exploit an intrinsically selective chemotype for high-therapeutic-index candidates.

Molecular Formula C10H10BrN3
Molecular Weight 252.115
CAS No. 1472723-59-3
Cat. No. B2702415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine
CAS1472723-59-3
Molecular FormulaC10H10BrN3
Molecular Weight252.115
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CC(=N2)CN)Br
InChIInChI=1S/C10H10BrN3/c11-8-1-3-10(4-2-8)14-6-5-9(7-12)13-14/h1-6H,7,12H2
InChIKeyNMPRBTXRPRRXGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanamine (CAS 1472723-59-3) Supplier Guide: Sourcing & Analytical Reference


[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanamine (CAS 1472723-59-3) is a 1,3-disubstituted pyrazole derivative featuring a 4-bromophenyl substituent at the N1 position and a methanamine group at the C3 position, corresponding to the molecular formula C10H10BrN3 and a molecular weight of 252.11 g/mol [1]. This compound is commercially available as a powder with standard research-grade purity of 95% and requires refrigerated storage at 4 °C . It is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry .

[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanamine: Why Halogen & Positional Analogs Are Not Interchangeable


Direct, empirical comparative biological data for [1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine is currently absent from peer-reviewed literature. However, the established Structure-Activity Relationship (SAR) principles within the substituted 1-phenyl-1H-pyrazole class demonstrate that even minor modifications—such as replacing bromine with chlorine or fluorine, or altering the substitution pattern—can invert biological selectivity, drastically alter potency, or change the mechanism of action [1]. Consequently, substituting a halogen analog for this specific brominated scaffold without empirical validation risks invalidating the intended experimental outcome, as the 4-bromophenyl moiety is not merely a generic hydrophobic anchor but an electronic and steric feature that shapes specific target interactions [2].

[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanamine: Verified Comparative Performance Data for Procurement & Assay Design


[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanamine: Cytotoxic Selectivity Profile vs. Doxorubicin Standard

A structurally related analog, 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile, derived from the same 4-bromophenyl-pyrazole core, demonstrated superior selectivity compared to the chemotherapeutic standard doxorubicin [1]. While the analog showed potent activity against cancer cell lines, it notably displayed no cytotoxic activity against normal human BJ-1 fibroblasts, in contrast to doxorubicin's known cardiotoxicity and broad cytotoxicity [1].

Anticancer Cytotoxicity Selectivity Index

[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanamine: Mechanistic Differentiation via Predicted Kinase Inhibition

Chemoinformatic analysis of an aminopyrazole derivative with a 4-bromophenyl group, N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide (PZ), using the NCI COMPARE algorithm predicted its mechanism of action to be distinct from standard antineoplastics [1]. The anti-proliferative profile correlated most strongly with inhibition of protein kinases, specifically glycogen synthase kinase-3 (GSK-3), differentiating it from DNA-damaging agents like cisplatin [1].

Kinase Inhibition GSK-3 Mechanism of Action

[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanamine: Potent Antibacterial Gyrase Inhibition Relative to In-Class Standards

A series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, which share the 4-bromophenyl-pyrazole scaffold with the target compound, demonstrated potent inhibition of bacterial DNA gyrase [1]. The most active compound (3k) achieved IC50 values comparable to or better than fluoroquinolone antibiotics, a standard class of gyrase inhibitors [1].

Antibacterial DNA Gyrase Enzyme Inhibition

[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanamine: Halogen-Dependent Biological Selectivity (Bromine vs. Chlorine/Fluorine)

A systematic SAR study on closely related 3-aryl-1-phenyl-1H-pyrazole derivatives revealed that the nature of the halogen substituent (F, Cl, Br) critically dictates the selectivity between Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) inhibition [1]. Specifically, chloro derivatives were more effective AChE inhibitors, while fluoro derivatives showed a reversed trend, favoring MAO-B inhibition [1]. The bromo substituent, being larger and more polarizable than chloro or fluoro, is expected to further shift this selectivity profile and modulate potency.

Structure-Activity Relationship Halogen Effect Target Selectivity

[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanamine: High-Impact Research & Development Applications Based on Quantitative Evidence


Design and Synthesis of Targeted Anticancer Libraries with Built-in Selectivity

Leverage the demonstrated selective cytotoxicity profile of the 4-bromophenyl-pyrazole core [1] to design focused libraries of [1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine derivatives. Unlike broad-spectrum cytotoxics (e.g., doxorubicin) that show significant normal cell toxicity, this scaffold has been shown to yield potent anticancer agents (IC50 ~9 µM against HepG2) that spare normal fibroblasts [1]. Researchers can use this compound to functionalize the methanamine handle, creating novel analogs with the goal of achieving high therapeutic indices by building upon an intrinsically more selective chemotype.

Target-Based Screening for Novel Antibacterial DNA Gyrase Inhibitors

Utilize [1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine as a validated starting point for developing novel bacterial topoisomerase inhibitors. Evidence shows that derivatives of the 4-bromophenyl-pyrazole core can inhibit DNA gyrase with sub-micromolar potency (IC50 = 0.15 µg/mL for S. aureus), exceeding the performance of ciprofloxacin in the same assay [2]. This scaffold is therefore a strong candidate for medicinal chemistry campaigns aimed at overcoming fluoroquinolone resistance, as it offers a distinct chemical structure with a proven ability to engage the same essential bacterial target.

Chemical Probe Development for GSK-3 Kinase Modulation Studies

Employ [1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine to synthesize and evaluate potential inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Chemoinformatic analysis of a related 4-bromophenyl aminopyrazole predicted GSK-3 as the most probable biological target, differentiating its mechanism from non-specific DNA damaging agents [3]. This suggests the scaffold is a rational starting point for developing chemical probes to study GSK-3's role in cancer, neurodegeneration, and metabolic diseases. The primary amine provides a convenient synthetic handle for diversification to improve potency and selectivity.

Halogen-Specific SAR Studies in CNS Target Modulation

Incorporate [1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine into structure-activity relationship (SAR) campaigns exploring the differential effects of halogen substitution on CNS targets like Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO). Class-level data clearly demonstrates that the halogen atom (F vs. Cl) in analogous 3-aryl-1-phenyl-1H-pyrazoles is not an inert substituent; it dictates enzyme selectivity, with chloro analogs preferring AChE and fluoro analogs favoring MAO-B [4]. The bromo analog represents the next logical step in this SAR exploration, offering a larger, more polarizable atom to probe steric and electronic requirements of the target binding pockets, which is essential for optimizing CNS drug candidates.

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